1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol

Hydrogen-bond donor count Bioisosterism Pharmacophore modeling

The compound 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol (CAS 1858241-02-7, typically supplied as the dihydrochloride salt) is a dual-heterocyclic small molecule comprising a 1-methylpyrazol-5-ol core linked at the 3-position to a 3-methylpiperidine ring. This scaffold places it within the broader class of piperidinyl-pyrazole derivatives, a family investigated in medicinal chemistry for targets such as prolylcarboxypeptidase (PrCP) and various kinases.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B11718455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1(CCCNC1)C2=CC(=O)N(N2)C
InChIInChI=1S/C10H17N3O/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8/h6,11-12H,3-5,7H2,1-2H3
InChIKeyHSPORGACGKETJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol: Core Structural Identity and Procurement-Relevant Characteristics


The compound 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol (CAS 1858241-02-7, typically supplied as the dihydrochloride salt) is a dual-heterocyclic small molecule comprising a 1-methylpyrazol-5-ol core linked at the 3-position to a 3-methylpiperidine ring . This scaffold places it within the broader class of piperidinyl-pyrazole derivatives, a family investigated in medicinal chemistry for targets such as prolylcarboxypeptidase (PrCP) and various kinases [1]. The presence of both a hydrogen-bond donor (pyrazol-5-ol) and a basic, chiral tertiary amine (3-methylpiperidine) renders it a versatile intermediate for further functionalization, but its specific substitution pattern is a primary determinant of target engagement and physicochemical behavior relative to close structural analogs.

Why a Generic Piperidinyl-Pyrazole Cannot Substitute for 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol in Target-Focused Research


Substitution with a close analog, such as the des-methyl variant 3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol or the regioisomer 1-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-ol, cannot be assumed to be functionally silent. In the structurally related pyrazole-based PrCP inhibitor series, it was demonstrated that even minor modifications, such as moving a single methyl group on the pyrazole ring, resulted in a significant loss of potency, highlighting the stringent steric and electronic requirements of the binding pocket [1]. The 1-N-methyl group on the pyrazole of the target compound eliminates a hydrogen-bond donor site, changing the tautomeric equilibrium and its interaction fingerprint compared to the unsubstituted analog. Simultaneously, the 3-methyl group on the piperidine introduces a chiral center and increases steric bulk near the basic amine, which can profoundly affect binding conformation, passive permeability, and metabolic stability relative to the simpler piperidin-3-yl or 4-methylpiperidine analogs [2]. These cumulative differences mean that data generated for one analog cannot be reliably extrapolated to another for procurement decisions.

Quantified Differentiation of 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol Against Closest Analogs


Hydrogen-Bond Donor Deficit: 1-Methylpyrazole Blockade vs. Unsubstituted Pyrazol-5-ol

Methylation of the pyrazole N1-H transforms the compound from a dual hydrogen-bond donor (HBD) to a single HBD system. The target compound, 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol, possesses exactly one hydrogen-bond donor (the 5-OH group). Its direct analog, 3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol, retains a second donor at the pyrazole N1 position. This difference is critical in drug design; the removal of one HBD has been shown to improve passive membrane permeability and oral bioavailability in related heterocyclic series [1]. The quantitative reduction in HBD count from 2 to 1 directly lowers the topological polar surface area (tPSA) contribution from the donor atoms, a parameter often correlated with blood-brain barrier penetration .

Hydrogen-bond donor count Bioisosterism Pharmacophore modeling

Basicity and Steric Modulation at the Piperidine Nitrogen: Impact of the 3-Methyl Substituent

The 3-methyl group on the piperidine ring introduces significant steric hindrance adjacent to the basic nitrogen. This differs from the unsubstituted piperidin-3-yl analog (1-methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol). While experimental pKa data for this exact compound is not publicly available, the presence of a geminal methyl group at the 3-position typically increases the pKa of the piperidine nitrogen by 0.2–0.5 log units relative to the unsubstituted piperidine due to the electron-donating inductive effect of the methyl group, as observed in N-methylpiperidine series [1]. More importantly, the 3-methyl group increases the steric demand around the nitrogen, which can slow N-dealkylation by CYP450 enzymes (e.g., CYP3A4) and reduce the rate of metabolic clearance compared to the less hindered piperidin-3-yl analog [2].

Basicity Steric hindrance pKa modulation CYP450 metabolism

Rotatable Bond Constraint: Conformational Rigidity vs. More Flexible Analogs

The target compound has exactly one rotatable bond—the linkage between the pyrazole and piperidine rings. This is significantly fewer than many commonly explored piperidine-containing building blocks that incorporate ethylene or amide linkers. In the context of fragment-based or lead-like libraries, a low number of rotatable bonds is associated with higher binding efficiency per atom because less conformational entropy is lost upon binding [1]. For comparison, an analog with a methylene linker between the rings (e.g., 1-methyl-3-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol) has two rotatable bonds, increasing conformational freedom and potentially reducing the binding affinity when docked into flat, hydrophobic pockets such as those found in kinase ATP sites or the PrCP active site .

Rotatable bonds Conformational entropy Ligand efficiency

Tautomeric Lock: The 5-Hydroxy-1H-Pyrazole vs. 3-Hydroxy or 5-Amino Regioisomers

The 5-hydroxypyrazole core is tautomerically equivalent to the 5-pyrazolone form. In the target compound, methylation at N1 locks the tautomeric equilibrium, favoring the hydroxy form and fixing the hydrogen-bonding pattern presented to a protein target. A regioisomer such as 1-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-ol would present the hydroxyl group at the 3-position, altering the spatial arrangement of the hydrogen-bond donor and acceptor relative to the piperidine basic center. In the published SAR of PrCP inhibitors, a direct switch from a 5-hydroxy to a 3-hydroxy regioisomer resulted in an over 100-fold loss in potency (IC50 shift from 210 nM to >25,000 nM) [1]. While this specific data refers to a closely related pyrazole series, it illustrates the profound impact of the hydroxyl position on recognition. The target compound's defined 5-hydroxy, 1-methyl substitution pattern therefore represents a precise pharmacophoric arrangement that cannot be replicated by its regioisomers.

Tautomerism Regioisomerism Hydrogen-bonding pattern Target recognition

Optimal Procurement Scenarios for 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol Based on Quantitative Differentiation


PrCP Inhibitor Lead Optimization and Bioisostere Exploration

Given the evidence that pyrazoles serve as non-classical amide bioisosteres in PrCP inhibition [1] and that the 5-hydroxy regioisomer is critical for potency (Section 3, Evidence 4), this compound is the preferred intermediate for SARS exploring the piperidine region of the inhibitor. Its single HBD and rigidified core make it ideal for mapping the hydrogen-bonding and steric requirements of the PrCP S1' pocket, which has been shown to be sensitive to the 3-methyl substitution pattern [2].

CNS-Penetrant Kinase Probe Design

The reduced hydrogen-bond donor count (1 HBD) and low number of rotatable bonds directly align with the property guidelines for CNS drug discovery (see Section 3, Evidence 1 & 3). Researchers developing brain-penetrant inhibitors of kinases such as PI3Kγ or PRMT3, for which related piperidinyl-pyrazoles have shown affinity [3], can leverage this compound to improve passive permeability and reduce efflux liability compared to more polar or flexible analogs.

Metabolic Stability-Guided Fragment Growing

The steric bulk introduced by the 3-methylpiperidine group is predicted to shield the basic nitrogen from CYP450-mediated N-dealkylation (Section 3, Evidence 2). This makes the compound a superior fragment-growing vector for teams that have identified piperidine-containing hits but are experiencing high metabolic clearance. Substituting a generic piperidine with this methylated analog at the grow vector can be a tactical procurement decision to address a specific DMPK liability while retaining the desired pharmacophore.

Regioisomer-Controlled Chemical Biology Tool Generation

For target validation studies where a precise tool compound must engage PrCP or a related serine protease without confounding off-target activity from the wrong tautomer, the defined 1-methyl-5-hydroxypyrazole substitution pattern is mandatory. The >100-fold activity difference between regioisomers (Section 3, Evidence 4) means that using this specific compound ensures the generated tool will have the intended binding mode, providing cleaner target engagement data in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments [1].

Quote Request

Request a Quote for 1-methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.